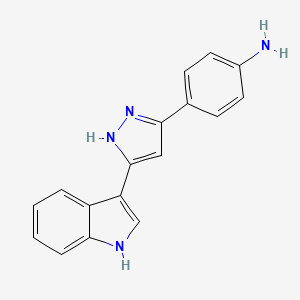

4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline

CAS No.: 64640-81-9

Cat. No.: VC15906656

Molecular Formula: C17H14N4

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64640-81-9 |

|---|---|

| Molecular Formula | C17H14N4 |

| Molecular Weight | 274.32 g/mol |

| IUPAC Name | 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |

| Standard InChI | InChI=1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21) |

| Standard InChI Key | FKKLQAOOBDXCNL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline, reflects its tripartite structure:

-

Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 3-position of the indole is linked to the pyrazole core.

-

Pyrazole ring: A five-membered diazole ring with nitrogen atoms at positions 1 and 2, substituted at position 3 with the aniline group and at position 5 with the indole group.

-

Aniline group: A benzene ring substituted with an amino group at the para position.

The canonical SMILES representation (C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N) and InChIKey (FKKLQAOOBDXCNL-UHFFFAOYSA-N) provide precise descriptors for computational studies.

Table 1: Molecular Properties of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline

| Property | Value |

|---|---|

| CAS Number | 64640-81-9 |

| Molecular Formula | |

| Molecular Weight | 274.32 g/mol |

| IUPAC Name | 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |

| InChIKey | FKKLQAOOBDXCNL-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline involves multi-step strategies, as outlined below:

Pyrazole Core Formation

Pyrazole rings are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds . For example, acetylacetone reacts with hydrazine derivatives under acidic conditions to form 3,5-disubstituted pyrazoles .

Indole Attachment

The indole moiety is introduced through nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrazoles and indole boronic acids is a common method . Alternatively, Friedel-Crafts alkylation may be employed .

Aniline Functionalization

The aniline group is incorporated via Ullmann coupling or Buchwald-Hartwig amination, enabling C–N bond formation between aryl halides and ammonia equivalents .

Optimization Challenges

-

Regioselectivity: Controlling the substitution pattern on the pyrazole ring requires careful selection of catalysts and reaction conditions .

-

Protection-Deprotection: The amino group in aniline necessitates protection (e.g., as an acetanilide) during synthesis to prevent undesired side reactions .

Computational and Docking Studies

Molecular docking simulations of analogous compounds reveal interactions with therapeutic targets:

-

CDK2 Inhibition: Pyrazole derivatives form hydrogen bonds with key residues (e.g., Leu83, Glu81), stabilizing the inactive kinase conformation .

-

Lanosterol 14α-Demethylase Binding: Triazole-sulfonamides occupy the heme-binding pocket of fungal CYP51, disrupting ergosterol synthesis .

Challenges and Future Directions

Despite its promise, several hurdles remain:

-

Synthetic Complexity: Multi-step synthesis lowers yield and scalability .

-

Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical development .

-

Target Specificity: Off-target effects due to the compound’s planar structure may pose toxicity risks .

Future research should prioritize:

-

Mechanistic Studies: Elucidate the compound’s mode of action via kinase assays and genomic profiling.

-

Derivatization: Introduce substituents (e.g., fluorine, methyl groups) to enhance solubility and target affinity .

-

In Vivo Testing: Evaluate efficacy and safety in animal models of cancer, inflammation, or infection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume